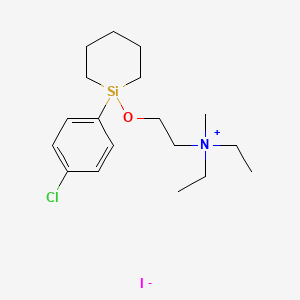
(2-(1-(p-Chlorophenyl)-1-silacyclohexyloxy)ethyl)diethylmethylammonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(1-(p-Chlorophenyl)-1-silacyclohexyloxy)ethyl)diethylmethylammonium iodide is a complex organic compound that features a unique combination of silicon and ammonium groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1-(p-Chlorophenyl)-1-silacyclohexyloxy)ethyl)diethylmethylammonium iodide typically involves multiple steps. The initial step often includes the formation of the silacyclohexane ring, followed by the introduction of the p-chlorophenyl group. The final steps involve the attachment of the diethylmethylammonium group and the iodide ion. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(2-(1-(p-Chlorophenyl)-1-silacyclohexyloxy)ethyl)diethylmethylammonium iodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
(2-(1-(p-Chlorophenyl)-1-silacyclohexyloxy)ethyl)diethylmethylammonium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate its interactions with biological molecules.
Industry: It can be used in the development of new materials with unique properties, such as advanced polymers and coatings.
Mechanism of Action
The mechanism of action of (2-(1-(p-Chlorophenyl)-1-silacyclohexyloxy)ethyl)diethylmethylammonium iodide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression regulation, and metabolic processes.
Properties
CAS No. |
73954-29-7 |
|---|---|
Molecular Formula |
C18H31ClINOSi |
Molecular Weight |
467.9 g/mol |
IUPAC Name |
2-[1-(4-chlorophenyl)silinan-1-yl]oxyethyl-diethyl-methylazanium;iodide |
InChI |
InChI=1S/C18H31ClNOSi.HI/c1-4-20(3,5-2)13-14-21-22(15-7-6-8-16-22)18-11-9-17(19)10-12-18;/h9-12H,4-8,13-16H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
WSQSGRPWHPHDEM-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(CC)CCO[Si]1(CCCCC1)C2=CC=C(C=C2)Cl.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


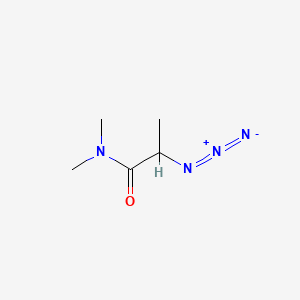
![2-[Benzyl-[[4-(diethylamino)phenyl]methyl]amino]-1-(4-chlorophenyl)ethanone;hydrochloride](/img/structure/B13765150.png)

![Propylene bis[3-Octyloxiran-2-octanoate]](/img/structure/B13765178.png)
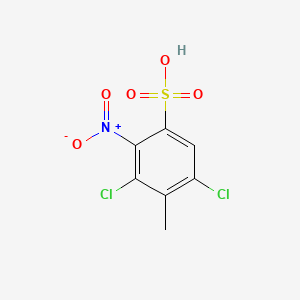
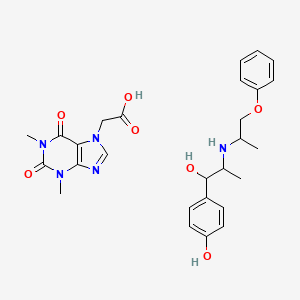
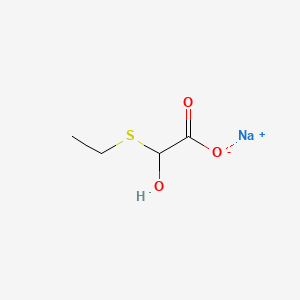
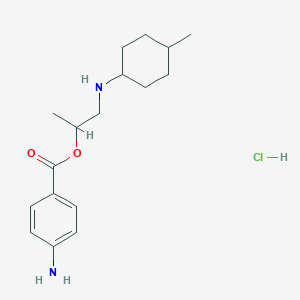
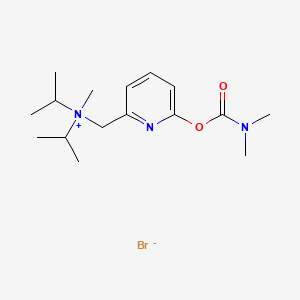
![3-(3-Pyridinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13765225.png)
![3-{[2-(Acetyloxy)propanoyl]amino}propyl acetate](/img/structure/B13765228.png)
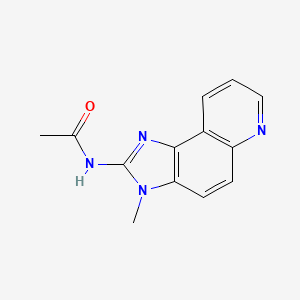

![1-[3-(2,5-dioxopyrrol-1-yl)-2,4,5,6-tetrafluorophenyl]pyrrole-2,5-dione](/img/structure/B13765237.png)
